Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside
Overview
Description
Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is a carbohydrate-based surfactant. It is a derivative of glucose, specifically modified to include a decyl group and acetylated at multiple positions. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of biochemistry and molecular biology.
Mechanism of Action
Target of Action
Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is primarily targeted towards drug-resistant bacteria . It is a biomedicine product utilized in the treatment of various diseases .
Mode of Action
It is known to have potent antimicrobial properties , suggesting that it likely interacts with bacterial cells to inhibit their growth or survival.
Biochemical Pathways
Given its antimicrobial properties , it can be inferred that it likely interferes with essential biochemical processes in bacteria, such as cell wall synthesis or DNA replication.
Result of Action
Given its antimicrobial properties , it can be inferred that the compound likely leads to the death or inhibition of bacterial cells, thereby helping to treat bacterial infections.
Action Environment
It is known that the compound should be stored at -20°c for long-term storage , suggesting that temperature could be a key environmental factor affecting its stability.
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the synthesis of α- and β-linked acetamido pyranosides . These pyranosides have been shown to possess anti-inflammatory properties as inhibitors of TLR4 .
Cellular Effects
Given its antimicrobial properties, it is likely that the compound interacts with bacterial cells, potentially disrupting cell wall synthesis or other vital processes.
Molecular Mechanism
It is known that the compound is involved in the synthesis of α- and β-linked acetamido pyranosides . These pyranosides have been shown to possess anti-inflammatory properties as inhibitors of TLR4 , suggesting that the compound may exert its effects through modulation of immune responses.
Temporal Effects in Laboratory Settings
The compound is typically stored at -20°C for long-term storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside typically involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group. This is followed by the treatment with decan-1-ol and aqueous iodine to afford the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the deacetylated form.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Deacetylated glucopyranoside derivatives.
Oxidation: Oxidized glucopyranoside derivatives.
Substitution: Substituted glucopyranoside derivatives with various functional groups.
Scientific Research Applications
Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside has several scientific research applications:
Biochemistry: Used as a surfactant in the study of membrane proteins and other biomolecules.
Molecular Biology: Employed in glycan screening and glyco-engineering studies.
Medicine: Investigated for its potential antibacterial and antitubercular activities.
Industry: Utilized in the formulation of various biochemical assays and diagnostic tools.
Comparison with Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride
- 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride
Uniqueness: Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is unique due to its decyl group, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and useful in applications requiring membrane interaction and protein solubilization .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-decoxyoxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO9/c1-6-7-8-9-10-11-12-13-14-30-24-21(25-16(2)26)23(33-19(5)29)22(32-18(4)28)20(34-24)15-31-17(3)27/h20-24H,6-15H2,1-5H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOHFQLIULTWCK-MRKXFKPJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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